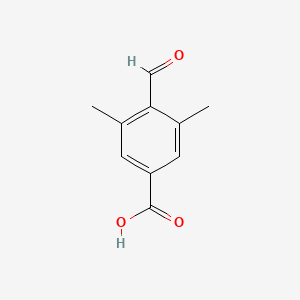

4-Formyl-3,5-dimethylbenzoic acid

Description

Contextualization within Functionalized Aromatic Carboxylic Acids

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. Their acidity and the reactivity of the carboxyl group make them important in a vast array of chemical transformations. nih.gov The presence of additional functional groups on the aromatic ring, as seen in 4-Formyl-3,5-dimethylbenzoic acid, significantly broadens their synthetic utility. These additional groups can act as handles for further chemical modifications, allowing for the construction of complex, multifunctional molecules.

The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of alkylbenzenes. google.com For instance, 3,5-dimethylbenzoic acid can be prepared by the oxidation of mesitylene (B46885). google.comprepchem.comorgsyn.org The introduction of a formyl group adds another layer of synthetic versatility, as aldehydes are highly reactive and can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Significance as a Versatile Synthetic Precursor for Complex Architectures

The true significance of this compound lies in its capacity to serve as a versatile precursor for a variety of complex molecular structures. The differential reactivity of its two functional groups—the carboxylic acid and the aldehyde—can be exploited to achieve selective transformations.

For example, the carboxylic acid can undergo esterification, as demonstrated in a patent where this compound is treated with thionyl chloride and methanol (B129727) to form the corresponding methyl ester. google.com This reaction proceeds without affecting the formyl group, showcasing the potential for selective manipulation.

Furthermore, the formyl group can be engaged in reactions such as condensation. A notable application is in the synthesis of 4-(aminomethyl)-3,5-dimethylbenzoic acid, where this compound is first reacted with hydroxylamine (B1172632) to form an oxime, which is then reduced to the amine. smolecule.com This transformation highlights the utility of the formyl group as a gateway to other functionalities.

A particularly innovative application of this compound is in the in-situ synthesis of multivariate metal-organic frameworks (MV-MOFs). In a recent study, this compound was reacted with 4-amino-3-methylbenzoic acid and a zinc salt to form a crystalline MV-MOF. chemicalbook.com This approach, where the linker is formed in the same pot as the MOF, proved to be more effective than using pre-synthesized linkers, which resulted in amorphous materials. chemicalbook.com This demonstrates the compound's crucial role in constructing highly ordered, porous materials with potential applications in areas like drug delivery. chemicalbook.com

Current Research Landscape and Outstanding Challenges

The current research involving this compound is primarily focused on its application as a building block in the synthesis of larger, more complex molecules. Its use in the creation of MOFs is a promising area of investigation, with the potential to design materials with tailored properties for specific applications. chemicalbook.com The ability to incorporate multiple different functional groups into the MOF structure by using precursors like this compound opens up possibilities for creating materials with enhanced functionality. chemicalbook.com

Another challenge lies in controlling the reactivity of the two functional groups to achieve desired outcomes, especially in one-pot reactions. While the differential reactivity is an advantage, it also necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions.

Scope and Objectives of Research on this compound

Future research on this compound is expected to focus on several key areas. A primary objective is the development of a robust and efficient synthetic route to make this compound more accessible to the wider research community. This would likely involve exploring various formylation techniques on 3,5-dimethylbenzoic acid or the selective oxidation of a suitable precursor.

Further exploration of its use in the synthesis of novel MOFs and other coordination polymers is a major research direction. The ability to introduce an aldehyde functionality into the pores of a MOF opens up possibilities for post-synthetic modification, where the aldehyde can be used to anchor other molecules or to create new functionalities within the material.

Additionally, its role as a precursor in the synthesis of biologically active molecules and functional organic materials will continue to be an area of interest. The unique substitution pattern and the presence of two reactive sites make it an attractive starting point for the design of new drugs and materials with specific properties.

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSOYWONAPNDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Formyl 3,5 Dimethylbenzoic Acid

De Novo Synthesis Strategies for the Benzoic Acid Core

The foundational challenge in synthesizing 4-Formyl-3,5-dimethylbenzoic acid lies in the strategic construction of the trisubstituted benzene (B151609) ring, incorporating a carboxyl group, a formyl group, and two methyl groups at specific positions.

A primary strategy involves the controlled oxidation of a multi-methylated aromatic precursor. This approach is fraught with challenges related to selectivity, as different methyl groups must be converted into two distinct oxidation states (aldehyde and carboxylic acid).

The selective oxidation of a precursor like mesitylene (B46885) (1,3,5-trimethylbenzene) or 2,4,6-trimethylbenzoic acid presents a significant synthetic hurdle. researchgate.net The direct, one-pot conversion of two separate methyl groups on the same aromatic ring into a formyl and a carboxyl group, while leaving a third methyl group intact, is not a straightforward transformation. The inherent similarities in the reactivity of the methyl groups make selective oxidation difficult.

Typically, such transformations would proceed through a multi-step sequence:

Initial Oxidation: A starting material such as mesitylene might first be oxidized to 3,5-dimethylbenzoic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic aerobic oxidation. rsc.org Cobalt-based catalysts, for instance, have shown excellent performance in the selective aerobic oxidation of xylenes (B1142099) to toluic acid derivatives. rsc.org

Protection and Further Oxidation: To achieve the target molecule, one of the remaining methyl groups would need to be selectively oxidized to an aldehyde. This often requires protecting the existing carboxylic acid group (e.g., as an ester) to prevent further oxidation or undesired side reactions. The subsequent partial oxidation of a methyl group to a formyl group is a delicate process, often employing specific reagents like chromium trioxide or ceric ammonium (B1175870) nitrate (B79036) under carefully controlled conditions to avoid over-oxidation to another carboxylic acid group.

Alternative Precursors: An alternative route could start from a precursor where the functional groups are already partially differentiated. For example, starting with 3,5-dimethylbenzyl alcohol, one could simultaneously oxidize the alcohol to an aldehyde and one of the methyl groups to a carboxylic acid. However, achieving this selective oxidation remains a significant challenge. The use of cost-effective and environmentally benign oxidants like hydrogen peroxide with specific catalysts is an area of active research for such transformations. organic-chemistry.org

The table below summarizes potential oxidation strategies.

| Starting Material | Oxidizing System | Target Functional Group | Potential Challenges |

| Toluene (B28343) Derivatives | Co(OAc)₂/NaBr/AcOH, O₂ | Benzoic Acids | Over-oxidation, harsh conditions |

| Benzyl (B1604629) Substrates | Potassium Persulfate, Pyridine | Aryl Carbonyls | Requires specific additives |

| Benzyl Halides | H₂O₂, Na₂WO₄·2H₂O | Benzoic Acids | Requires pre-functionalized substrate |

| Methylarenes | Oxodiperoxo Molybdenum Catalyst, H₂O₂ | Carbonyls | Achieving selective mono-oxidation |

An alternative to selective oxidation is the direct formylation of a pre-existing 3,5-dimethylbenzoic acid core. This approach relies on electrophilic aromatic substitution to introduce the aldehyde group at the desired position.

Directing Group Effects: In 3,5-dimethylbenzoic acid, the carboxylic acid group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho-, para-directing groups. The target C4 position is para to the deactivating carboxyl group and ortho to the two activating methyl groups. The cumulative electronic effect strongly favors the introduction of an electrophile at this C4 position, making regioselective formylation feasible.

Formylation Methods:

Vilsmeier-Haack Reaction: This reaction, which uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), is a powerful method for formylating electron-rich aromatic rings. nih.gov While the benzoic acid ring is deactivated by the carboxyl group, the activating effect of the two methyl groups can be sufficient to promote the reaction.

Rieche Formylation: The Rieche formylation utilizes dichloromethyl methyl ether and a Lewis acid catalyst. Recent studies have explored this method for the formylation of arylboronic acids under mild conditions. uniroma1.it However, electron-poor arylboronic acids show limited reactivity under these specific conditions, which could be a limitation when applying it directly to 3,5-dimethylbenzoic acid. uniroma1.it

Gattermann and Duff Reactions: These classical methods are also options, but they often require harsh conditions and may not be compatible with all functional groups. uniroma1.it

The choice of method depends on the substrate's reactivity and the desired reaction conditions, with a focus on maximizing yield and regioselectivity. organic-chemistry.orgresearchgate.net

Multi-Component Reactions (MCRs) and Cascade Sequences

Once synthesized, this compound and its esters can serve as key components in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular scaffolds from three or more starting materials in a single synthetic operation. nih.gov

The Povarov reaction is a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines. It typically involves an aromatic amine, an aldehyde, and an alkene (the dienophile).

Reaction Mechanism: The reaction proceeds via the formation of an imine from the aniline (B41778) and the aldehyde, which then undergoes an inverse-electron-demand aza-Diels-Alder reaction with an electron-rich olefin.

Reactivity of this compound: In this context, this compound would act as the aldehyde component. The presence of two strong electron-withdrawing groups (formyl and carboxyl) on the aromatic ring significantly influences its reactivity.

Imine Formation: The formation of the initial imine might be facilitated by the electron-deficient nature of the aldehyde's carbonyl carbon.

Cycloaddition Step: However, the subsequent cycloaddition step can be hindered. The Povarov reaction is most efficient when the imine (derived from the aldehyde and amine) possesses a low-lying LUMO to react with the HOMO of the electron-rich alkene. The electron-withdrawing groups on the aryl part of the imine lower the LUMO energy, which is favorable. However, these groups also make the dienophile (the imine) less electron-rich, which can slow down the reaction. Access to highly functionalized tetrahydroquinolines can be challenging due to issues with functional group compatibility. nih.gov

Esters of this compound are often used to improve solubility and potentially modulate reactivity, but the inherent electronic properties of the aromatic core remain a key factor. Research into mechanochemical versions of the Povarov reaction aims to overcome some of these limitations by providing a solvent-free environment and potentially enhancing reaction rates. nih.gov

Beyond the Povarov reaction, the unique structure of this compound makes it a candidate for other MCRs and cycloaddition reactions.

Biginelli Reaction: This one-pot reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. The electron-deficient nature of this compound could make it a suitable aldehyde component for this reaction, leading to highly functionalized heterocyclic structures.

Hantzsch Dihydropyridine Synthesis: This MCR synthesizes dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. Similar to the Biginelli reaction, this compound could serve as the aldehyde component.

Doebner Reaction: This reaction produces quinoline-4-carboxylic acids from an aromatic amine, an α,β-unsaturated carbonyl compound, and pyruvic acid. While not a direct use of this compound, related structures can be involved in similar quinoline (B57606) syntheses. nih.gov

Tandem [3+2] Heteroannulation: Advanced strategies for synthesizing complex heterocyclic systems like carbazoles involve sequential bond-forming processes. nih.govnih.gov While not a direct application of the aldehyde, the benzoic acid moiety could be part of a larger fragment used in such modular approaches to complex fused-ring systems.

The exploration of these and other MCRs opens up avenues for using this compound as a versatile building block to generate diverse and complex molecular architectures for various applications in materials science and medicinal chemistry.

Modern Catalytic Approaches in Aromatic Functionalization

The direct functionalization of aromatic C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. researchgate.net For a molecule like this compound, these modern catalytic approaches could hypothetically offer more direct routes compared to classical multi-step methods.

Transition metal-catalyzed reactions are at the forefront of aromatic functionalization. mdpi.com Palladium, nickel, and copper catalysts, in particular, have been extensively developed for various transformations. mdpi.com One potential strategy is the direct catalytic carbonylation of a suitable precursor. For instance, a palladium-catalyzed process could introduce a carbonyl group (which can then be converted to a carboxylic acid or formyl group) onto a pre-functionalized 1,3-dimethylbenzene ring. uniurb.itd-nb.info Such reactions often involve the oxidative addition of an aryl halide or triflate to a low-valent metal center, followed by CO insertion and subsequent nucleophilic attack. rsc.orgresearchgate.net

Another advanced approach involves directed C-H activation. acs.org While the existing carboxyl or a directing group precursor could orient the catalyst to a specific position, achieving selective formylation or carboxylation at the 4-position of a 3,5-disubstituted arene remains a significant challenge. The development of catalysts with high regioselectivity is a key area of ongoing research. acs.org Photocatalysis using copper or other metals also presents a modern avenue, enabling C-O or C-F bond formation under mild, visible-light-induced conditions, which could be adapted for the introduction of an oxygenated functional group that is a precursor to the aldehyde or carboxylic acid. acs.org

The table below outlines conceptual catalytic reactions that could be applied in the synthesis of intermediates for this compound.

| Reaction Type | Catalyst System (Example) | Substrate Type | Potential Product |

| C-H Carbonylation | Pd(OAc)₂ / Ligand | 3,5-Dimethylbenzoic Acid Ester | Ester of this compound |

| Reductive Formylation | Pd(PCy₃)₂Cl₂ | 4-Iodo-3,5-dimethylbenzoic Acid Ester | Ester of this compound |

| Suzuki-Miyaura Coupling | Palladium Catalyst / Boron Source | 4-Bromo-3,5-dimethylbenzoate | Boronate ester intermediate for further functionalization |

Precursor-Based Synthesis and Derivatization

Due to the challenges in direct, selective functionalization, precursor-based synthesis remains the most practical approach for obtaining this compound. This involves the stepwise construction of the target molecule from readily available substituted benzaldehydes or benzoic acids, coupled with strategic functional group manipulations.

A logical and common strategy for synthesizing this compound is through the selective oxidation of a suitable precursor. A highly plausible starting material is 3,5-dimethyl-4-methylbenzaldehyde (p-xylylaldehyde). In this route, the aldehyde function is already in place, and the synthetic challenge is reduced to the selective oxidation of the para-methyl group to a carboxylic acid.

The selective oxidation of a methyl group on an aromatic ring can be achieved using various oxidizing agents. rsc.org For substrates like methyl-substituted benzaldehydes, catalysts such as cobalt or manganese salts in the presence of molecular oxygen are often employed in industrial processes. rsc.org Laboratory-scale syntheses might use stronger oxidants like potassium permanganate (KMnO₄) or chromic acid. However, care must be taken to prevent the over-oxidation of the existing aldehyde group.

An alternative route begins with 3,5-dimethylbenzoic acid, which can be synthesized by the oxidation of mesitylene. google.comprepchem.com The subsequent challenge is the introduction of a formyl group at the 4-position. Classic formylation reactions such as the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Gattermann-Koch reaction (using CO/HCl/AlCl₃/CuCl) could be employed. The Vilsmeier-Haack reaction is generally effective for electron-rich aromatic rings.

The table below summarizes a potential synthetic sequence starting from 3,5-dimethyl-4-methylbenzaldehyde.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Oxidation of Methyl Group | 1. KMnO₄, NaOH, H₂O, heat2. HCl (aq) | This compound |

The synthesis of a bifunctional molecule like this compound necessitates careful management of the reactive aldehyde and carboxylic acid groups. imperial.ac.uk Functional group interconversions (FGIs) and protecting group strategies are essential to prevent unwanted side reactions. ub.eduvanderbilt.edu

Orthogonal Protection is a key strategy that allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions. bham.ac.ukiris-biotech.denih.gov This is particularly useful when multiple functional groups require manipulation. For example, if a synthesis starts from a precursor that will be elaborated to form both the aldehyde and the carboxylic acid, one might protect an early intermediate.

Protection of Aldehydes: Aldehydes are commonly protected as acetals (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst). Acetals are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.

Protection of Carboxylic Acids: Carboxylic acids are typically protected as esters, such as methyl or benzyl esters. libretexts.org Methyl esters are removed by saponification (base-catalyzed hydrolysis), while benzyl esters can be conveniently removed by catalytic hydrogenolysis, a mild condition that does not affect many other functional groups. libretexts.org

An orthogonal strategy could involve protecting a precursor dicarboxylic acid as a methyl ester at one position and a benzyl ester at another. The benzyl ester could be removed selectively to unmask one carboxylic acid for conversion into an aldehyde (via reduction to an alcohol and subsequent oxidation), while the methyl ester remains intact.

The following table details common protecting groups and their cleavage conditions relevant to the synthesis of substituted benzoic acids and benzaldehydes.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability |

| Aldehyde | Acetal (e.g., 1,3-dioxolane) | Ethylene glycol, p-TsOH | Mild aqueous acid (e.g., HCl) | Stable to bases, oxidants, reductants |

| Carboxylic Acid | Methyl Ester | Methanol (B129727), H₂SO₄ (cat.) | NaOH, H₂O/MeOH (Saponification) | Stable to mild acid, hydrogenolysis |

| Carboxylic Acid | Benzyl Ester (Bn) | Benzyl alcohol, DCC | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid and base |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | Stable to a wide range of conditions |

By employing these strategies, complex synthetic routes can be designed to build the this compound molecule with high precision, ensuring that each functional group is introduced and manipulated without interfering with other parts of the molecule. mit.edu

Chemical Transformations and Derivatization Strategies of 4 Formyl 3,5 Dimethylbenzoic Acid

Reactivity of the Formyl Group

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. It can also undergo oxidation and reduction, leading to a variety of derivatives.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation)

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands for metal complexes and biologically active compounds. wjpsonline.comcore.ac.uk The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. wjpsonline.com

For instance, the reaction of a formyl-substituted benzoic acid with an amine, such as 4-hexyloxyaniline in ethanol (B145695), can be refluxed to produce the corresponding Schiff base in high yield. nih.gov Similarly, reacting an ester of 4-formylbenzoic acid with o-aminothiophenol in the presence of acetic acid in ethanol leads to the formation of a Schiff base with a 78% yield. google.com These examples highlight a reliable pathway for derivatizing the formyl group of 4-formyl-3,5-dimethylbenzoic acid.

Table 1: Examples of Schiff Base Formation

| Aldehyde Reactant | Amine Reactant | Reagents/Solvent | Product | Yield | Reference |

| 4-Formylbenzoic acid | 4-Hexyloxyaniline | Ethanol, reflux | 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid | 93% | nih.gov |

| Adamantyl 4-formylbenzoate | o-Aminothiophenol | Acetic acid, ethanol | Adamantyl 4-(((2-mercaptophenyl)imino)methyl)benzoate | 78% | google.com |

Selective Reduction to Hydroxymethyl and Methyl Derivatives

The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) or further to a methyl group (-CH₃) while preserving the carboxylic acid functionality. The choice of reducing agent is critical for achieving this selectivity.

For the reduction to the hydroxymethyl group, mild reducing agents are typically employed. While specific examples for this compound are not detailed in the provided search results, general organic chemistry principles suggest that reagents like sodium borohydride (B1222165) (NaBH₄) could achieve this transformation, as it is generally selective for aldehydes and ketones over carboxylic acids.

Further reduction to the methyl group requires more forcing conditions. A classic method for this transformation is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. Another method is the Clemmensen reduction, which uses zinc amalgam and hydrochloric acid. A palladium-catalyzed step-down reduction of carboxylic acids to arenes has also been reported, demonstrating a modern approach to such transformations. rsc.org

Further Oxidation to Dicarboxylic Acid Analogs

The formyl group can be oxidized to a second carboxylic acid group, converting this compound into 3,5-dimethyl-1,4-benzenedicarboxylic acid. This transformation requires an oxidizing agent that can selectively oxidize the aldehyde in the presence of the existing carboxylic acid and the methyl groups on the aromatic ring.

Various methods are available for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org A recently developed protocol uses potassium tert-butoxide as an oxygen source, which has shown high chemoselectivity for oxidizing aldehydes in the presence of other sensitive functional groups. rsc.orgrsc.org Traditional methods often employ oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid, though these are less selective and produce toxic byproducts. nih.gov More modern and milder methods utilize reagents like Oxone or are catalyzed by organocatalysts such as N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org

Table 2: Reagents for Selective Aldehyde Oxidation

| Reagent System | Key Features | Reference |

| Potassium tert-butoxide | Chemoselective, bench-top reagent, no chromatography needed. | rsc.orgrsc.org |

| Oxone | Alternative to metal-mediated oxidations. | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI)/O₂ | Organocatalytic, uses oxygen as the sole oxidant. | organic-chemistry.org |

| Pyridinium chlorochromate (PCC)/H₅IO₆ | Catalytic PCC with periodic acid as the oxidant. | organic-chemistry.org |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl group of the aldehyde into a carbon-carbon double bond (alkene). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for this transformation.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The nature of the ylide determines the stereochemistry of the resulting alkene; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org The reaction has been demonstrated with 4-formylbenzoic acid, a close analog, to produce stilbene (B7821643) derivatives in good yields. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comconicet.gov.aryoutube.com A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. This reaction generally shows a high selectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The reactivity of the phosphonate carbanions allows them to react efficiently even with sterically hindered aldehydes. nrochemistry.com

Table 3: Comparison of Wittig and HWE Reactions for Olefination

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct | Key Advantages | Reference |

| Wittig | Phosphorus Ylide | (Z) for non-stabilized, (E) for stabilized ylides | Triphenylphosphine oxide | Wide applicability | organic-chemistry.orglibretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E) | Water-soluble phosphate (B84403) salt | Easy purification, high reactivity | wikipedia.orgnrochemistry.com |

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group can be converted into a variety of derivatives, most notably esters, amides, and acid chlorides. These transformations typically involve the activation of the carboxyl group to facilitate nucleophilic acyl substitution.

Formation of Esters, Amides, and Acid Chlorides

Esters are commonly synthesized through the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. rug.nlresearchgate.netresearchgate.net A patent describes the synthesis of an adamantyl ester from 4-formylbenzoic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), achieving a 40% yield. google.com This method is a common alternative to Fischer esterification, particularly for acid-sensitive substrates.

Amides are formed by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling reagents to activate the carboxylic acid, or the initial conversion of the carboxylic acid to a more reactive derivative like an acid chloride. researchgate.netnih.gov Direct amidation can also be achieved under certain conditions, for example, by heating the carboxylic acid and amine with a catalyst like boric acid. A metal- and solvent-free method using formamides as the amino source has also been developed. nih.gov

Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters and amides. They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The reaction of a carboxylic acid with thionyl chloride produces the corresponding acid chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases. wikipedia.org A patent for producing 4-formylbenzoyl chloride from 4-formylbenzoic acid exists, highlighting the industrial relevance of this transformation. chemsrc.com

Table 4: Synthesis of Carboxylic Acid Derivatives

| Derivative | General Method | Reagents | Byproducts | Reference |

| Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Water | researchgate.net |

| Ester | DCC/DMAP Coupling | Alcohol, DCC, DMAP | Dicyclohexylurea (DCU) | google.com |

| Amide | Coupling Reaction | Amine, Coupling Agent (e.g., DCC) | Varies with agent | researchgate.net |

| Amide | From Acid Chloride | Amine | HCl | nih.gov |

| Acid Chloride | Chlorination | Thionyl Chloride (SOCl₂) | SO₂, HCl | wikipedia.org |

Decarboxylation Pathways and Derivatives

The decarboxylation of this compound is a key transformation that yields 2,6-dimethylbenzaldehyde (B72290). nih.gov This reaction involves the removal of the carboxylic acid group as carbon dioxide, typically through heating. The presence of two methyl groups ortho to the carboxyl group can sterically influence the reaction conditions required for efficient decarboxylation.

The resulting product, 2,6-dimethylbenzaldehyde, is a valuable synthetic intermediate. For instance, it can be used in the formation of benzylidene acetals. Research has shown that using sterically hindered aldehydes like 2,6-dimethylbenzaldehyde can impart high regioselectivity in reactions with pyranosides, a selectivity not achieved with less hindered aldehydes like benzaldehyde. researchgate.net This highlights the synthetic utility of the derivatives obtained from the decarboxylation of this compound.

While specific catalysts for the decarboxylation of this compound are not extensively detailed in readily available literature, copper-based catalysts are often employed for the decarboxylation of various benzoic acid derivatives. google.com The application of such catalysts could potentially lower the temperature required for the reaction and improve yields, overcoming the steric hindrance presented by the ortho-methyl groups.

Modification of the Aromatic Ring System

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process governed by the electronic effects of the substituents and significant steric hindrance. The aromatic ring possesses two activating methyl groups and two deactivating groups: a formyl group and a carboxylic acid group. msu.edu In electrophilic aromatic substitution, electron-donating groups like methyl are typically activating and direct incoming electrophiles to the ortho and para positions. youtube.com Conversely, electron-withdrawing groups like formyl and carboxyl are deactivating and meta-directing. msu.edu

In the case of this compound, the positions ortho and para to the activating methyl groups are already substituted or heavily sterically hindered. The single available position on the ring is meta to both the formyl and carboxyl groups. However, this position is flanked by two methyl groups, creating a sterically crowded environment that can significantly impede the approach of an electrophile. xmu.edu.cn

Reactions like nitration, a common EAS reaction, typically require strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. orgsyn.orgmasterorganicchemistry.com For a sterically hindered substrate like this compound, forcing conditions would likely be necessary to achieve any substitution. The inherent steric hindrance suggests that yields for such reactions would be low, and the reaction may not proceed at all under standard conditions. The interplay between activating/deactivating groups and steric factors makes predicting the outcome of EAS reactions on this molecule challenging without specific experimental data. msu.eduxmu.edu.cn

Metal-catalyzed cross-coupling reactions provide a modern synthetic avenue to functionalize aromatic C-H bonds at positions that are otherwise difficult to access. researchgate.netscilit.com For this compound, the most challenging and synthetically interesting positions for functionalization are the C-H bonds at the 2- and 6-positions, which are ortho to the existing methyl groups.

Directed C-H activation is a powerful strategy where a functional group on the molecule directs a metal catalyst to a specific C-H bond, often at the ortho position. nih.gov In this molecule, the carboxylic acid group is a well-established directing group for transition metals like palladium and cobalt. nih.govnih.gov This directed approach could, in principle, enable the introduction of new substituents at the sterically encumbered 2- and 6-positions.

The catalytic cycle for such a transformation, for example using a palladium catalyst, would involve coordination of the catalyst to the directing group (the carboxylate), followed by cyclometalation to form a palladacycle intermediate. nih.gov This intermediate could then react with a coupling partner to form a new carbon-carbon or carbon-heteroatom bond. However, the significant steric bulk from the adjacent methyl and formyl groups presents a substantial hurdle for the formation of the necessary metal-ligand complex and subsequent C-H activation.

Recent advancements in catalysis, such as the palladium/norbornene cooperative catalysis, have enabled the functionalization of distal C-H bonds, but these methods are also highly dependent on the steric and electronic environment of the substrate. nih.gov The successful application of metal-catalyzed cross-coupling at the orthogonal positions of this compound would likely require the development of highly active and sterically tailored catalyst systems capable of overcoming the profound steric hindrance. nih.govnih.gov

Spectroscopic and Structural Elucidation of 4 Formyl 3,5 Dimethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen skeleton.

Proton NMR provides information on the chemical environment of hydrogen atoms in a molecule. In a patent for an intermediate compound identified as 4-formyl-3,5-dimethylbenzoic acid, the following ¹H NMR data was reported in DMSO-d₆: δ 8.09 (d, 2H, J = 8.4 Hz), 7.77 (d, 2H, J = 8.8 Hz), 7.73 (s, 1H), and 2.16 (s, 6H). google.com However, the expected spectrum for this structure would feature two aromatic singlets, rather than two doublets.

For a clearer understanding, a comparative analysis with related compounds, 4-formylbenzoic acid and 3,5-dimethylbenzoic acid, is instructive. In DMSO-d₆, the ¹H NMR spectrum of 4-formylbenzoic acid shows signals for the carboxylic acid proton around 13.5 ppm, the aldehydic proton at approximately 10.14 ppm, and two doublets for the aromatic protons at about 8.17 ppm and 8.05 ppm. chemicalbook.com For 3,5-dimethylbenzoic acid in CDCl₃, the carboxylic acid proton appears around 12.09 ppm, with the aromatic protons showing as two singlets at 7.74 ppm and 7.23 ppm, and the methyl protons as a singlet at 2.37 ppm. rsc.org

Based on these related structures, the expected ¹H NMR spectrum of this compound would show a singlet for the carboxylic acid proton, a singlet for the aldehydic proton, two singlets for the two aromatic protons, and a singlet for the two methyl groups.

¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| This compound (Intermediate 19) google.com | DMSO-d₆ | 8.09 (d, 2H), 7.77 (d, 2H), 7.73 (s, 1H), 2.16 (s, 6H) |

| 4-Formylbenzoic acid chemicalbook.com | DMSO-d₆ | 13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H) |

| 3,5-Dimethylbenzoic acid rsc.org | CDCl₃ | 12.09 (s, 1H, COOH), 7.74 (s, 2H, Ar-H), 7.23 (s, 1H, Ar-H), 2.37 (s, 6H, CH₃) |

For 4-formylbenzoic acid, the carbonyl carbons of the carboxylic acid and aldehyde groups are typically observed downfield, along with the aromatic carbons. chemicalbook.com Similarly, the spectrum of 3,5-dimethylbenzoic acid shows the carboxylic carbonyl carbon, the aromatic carbons, and the methyl carbons in their expected regions. chemicalbook.com In the case of this compound, one would anticipate signals for the two types of carbonyl carbons (aldehyde and carboxylic acid), the six aromatic carbons, and the two equivalent methyl carbons.

¹³C NMR Data for Related Compounds

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 4-Formylbenzoic acid rsc.org | CDCl₃ | Not specified in provided results |

| 3,5-Dimethylbenzoic acid rsc.org | CDCl₃ | 172.9 (COOH), 138.2, 135.5, 129.2, 127.9 (Aromatic C), 21.2 (CH₃) |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of a molecule by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons as they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. For the target molecule, it would show correlations between the aromatic protons and their attached carbons, as well as the methyl protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons. Key expected HMBC correlations for this compound would include:

The aldehydic proton to the aromatic carbon it is attached to (C4) and the adjacent aromatic carbons (C3 and C5).

The methyl protons to the aromatic carbons C3 and C5, as well as C2 and C6.

The aromatic protons to neighboring carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. By comparison with 4-formylbenzoic acid and 3,5-dimethylbenzoic acid, the following key absorptions can be predicted: chemicalbook.comnist.gov

O-H stretch (Carboxylic acid) : A broad band in the region of 3300-2500 cm⁻¹.

C-H stretch (Aromatic and Aliphatic) : Signals around 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H. The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹.

C=O stretch (Carbonyl) : Two distinct strong absorptions are expected for the carboxylic acid and aldehyde carbonyl groups, typically in the range of 1720-1680 cm⁻¹.

C=C stretch (Aromatic) : Peaks in the 1600-1450 cm⁻¹ region.

Characteristic FTIR Absorption Bands for Related Compounds

| Functional Group | 4-Formylbenzoic acid chemicalbook.com | 3,5-Dimethylbenzoic acid nist.gov | Expected for this compound |

|---|---|---|---|

| O-H (Carboxylic acid) | Broad, ~3000 cm⁻¹ | Broad, ~3000 cm⁻¹ | Broad, 3300-2500 cm⁻¹ |

| C=O (Carboxylic acid) | ~1690 cm⁻¹ | ~1685 cm⁻¹ | ~1700-1680 cm⁻¹ |

| C=O (Aldehyde) | ~1705 cm⁻¹ | N/A | ~1710-1690 cm⁻¹ |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. The Raman spectrum of 4-formylbenzoic acid shows distinct peaks that can be used to predict the spectrum of this compound. spectrabase.com Key expected Raman signals would include strong bands for the aromatic ring vibrations and the C=O stretching modes. The symmetric vibrations of the substituted benzene (B151609) ring are often strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₁₀H₁₀O₃), the monoisotopic mass is 178.063 g/mol . uni.lu In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M]⁻) and its fragments are detected.

The ionization method can influence the observed spectrum. "Hard" ionization techniques like Electron Ionization (EI) often lead to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. In contrast, "soft" ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically result in less fragmentation and a more prominent molecular ion peak, which is crucial for accurate molecular weight determination.

For this compound, fragmentation would likely proceed through characteristic pathways. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl group (•OH), a carboxyl group (•COOH), or carbon monoxide (CO) following decarboxylation. The presence of the aldehyde and methyl groups would also lead to specific fragmentation pathways, such as the loss of a hydrogen radical (•H) or a methyl radical (•CH₃). The analysis of these fragment ions allows for the reconstruction of the molecule's structural components.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts of the molecule. These values provide an additional layer of identification. uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.07027 | 133.5 |

| [M+Na]⁺ | 201.05221 | 143.2 |

| [M-H]⁻ | 177.05571 | 136.9 |

| [M+NH₄]⁺ | 196.09681 | 153.7 |

| [M+K]⁺ | 217.02615 | 141.1 |

| [M+H-H₂O]⁺ | 161.06025 | 128.6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. The structure of this compound, containing a benzene ring, a carbonyl group (from the aldehyde), and a carboxyl group, gives rise to characteristic electronic transitions.

The key chromophores in this molecule are the aromatic ring and the C=O double bonds of the formyl and carboxyl groups. The expected transitions include:

π → π* transitions: These high-energy transitions occur within the aromatic ring and the carbonyl groups due to the presence of π-bonds. The benzene ring itself exhibits characteristic absorption bands, which are modified by the attached substituents.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and carboxyl groups) to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions.

The solvent used for analysis can influence the position and intensity of absorption bands. Polar solvents can interact with the molecule's ground and excited states differently, often causing a shift in the absorption maxima (λ_max). For instance, n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. A related compound, 4-Formylbenzoic acid, is an important intermediate for organic synthesis. chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

Obtaining a high-quality single crystal suitable for X-ray diffraction analysis is often a significant experimental hurdle, particularly for complex organic molecules. rsc.org The primary goal is to induce slow crystallization from a supersaturated solution, allowing for the formation of a well-ordered crystal lattice. muohio.eduyoutube.com Several methods are employed, often requiring patience and experimentation with different solvents and conditions. researchgate.net

Common techniques include:

Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent to create a near-saturated solution. muohio.edu The container is loosely covered, allowing the solvent to evaporate slowly over days or weeks. youtube.comresearchgate.net As the solvent evaporates, the solution becomes supersaturated, promoting crystal growth.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly and controllably. rsc.org As the temperature decreases, the solubility of the compound drops, leading to crystallization. ntu.edu.sg

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. youtube.com The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. youtube.com

Liquid-Liquid Diffusion: This method involves carefully layering a solution of the compound over a less dense, miscible anti-solvent. ntu.edu.sg Crystals form slowly at the interface between the two liquids as they diffuse into one another. muohio.eduntu.edu.sg

The choice of solvent is critical, as it can influence crystal morphology and even become incorporated into the crystal lattice. muohio.edu Aromatic solvents like benzene and toluene (B28343) are often effective in promoting crystallization for many organic compounds. youtube.com

Once a suitable crystal is analyzed by X-ray diffraction, a detailed model of the molecular structure can be generated. This model provides precise stereochemical parameters. For this compound, the analysis would reveal:

Bond Lengths and Angles: The C-C bond lengths within the benzene ring would be expected to be intermediate between single and double bonds, though slight variations may occur due to substituent effects. The C=O, C-O, and O-H bond lengths of the carboxylic acid and the C=O and C-H bonds of the formyl group would be determined with high precision.

Molecular Conformation and Torsion Angles: The analysis would determine the relative orientation of the carboxyl and formyl groups with respect to the plane of the benzene ring. Steric hindrance between the ortho-methyl groups and the adjacent functional groups will likely cause the carboxyl and formyl groups to be twisted out of the plane of the aromatic ring. The precise torsion angles (e.g., C-C-C=O) define the molecule's conformation in the solid state.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net For this compound, several types of interactions are expected to direct the crystal packing:

Hydrogen Bonding: The most significant intermolecular interaction would be the strong hydrogen bond between the carboxylic acid groups of two adjacent molecules. This typically results in the formation of a centrosymmetric dimer, a very common and stable motif for carboxylic acids where the O-H of one molecule bonds to the C=O of the other (O-H···O).

C-H···O Interactions: Weaker hydrogen bonds, such as those between the formyl C-H or methyl C-H groups and the oxygen atoms of neighboring carboxyl or formyl groups, can also play a crucial role in stabilizing the three-dimensional crystal structure.

The interplay of these various forces determines the final crystal packing motif, influencing the material's physical properties such as melting point and density.

Theoretical and Computational Investigations of 4 Formyl 3,5 Dimethylbenzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is frequently used to determine optimized geometries, electronic properties, and spectroscopic features of organic molecules. nih.gov Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic systems. nih.gov

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, stability, and electronic transition properties. nih.gov

For 4-Formyl-3,5-dimethylbenzoic acid, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the methyl groups, while the LUMO is likely concentrated on the electron-withdrawing formyl and carboxylic acid groups. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. DFT calculations provide quantitative values for these parameters, which are essential for predicting the molecule's behavior in chemical reactions and its potential application in areas like materials science. nih.gov

Table 1: Illustrative Frontier Orbital Properties for this compound This table presents typical data that would be generated from DFT calculations, based on values for analogous aromatic compounds.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capability |

| ELUMO | -2.9 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 3.6 eV | Chemical reactivity and kinetic stability |

Geometry Optimization and Conformational Preferences

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, key structural parameters include the rotational barriers around the C-CHO (formyl) and C-COOH (carboxyl) bonds.

The relative orientation of the formyl and carboxyl groups can lead to different conformers. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers, a feature that significantly influences their crystal packing and stability. nih.govnih.gov Computational studies can predict the structure of both the monomer and the dimer, providing insights into intermolecular forces like hydrogen bonding and π–π stacking that stabilize the crystal structure. nih.govnih.gov

Table 2: Predicted Optimized Geometrical Parameters for this compound Monomer The values below are representative of typical bond lengths and angles for similar organic molecules as determined by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carboxyl) | 1.21 Å |

| Bond Length | C-O (Carboxyl) | 1.35 Å |

| Bond Length | C=O (Formyl) | 1.22 Å |

| Bond Angle | O=C-O (Carboxyl) | 123° |

| Dihedral Angle | C-C-C=O (Formyl) | ~180° (planar) or ~0° |

Prediction and Assignment of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT provides a reliable means of predicting spectroscopic data, which is crucial for compound characterization.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated to predict the IR spectrum. These frequencies correspond to specific vibrational modes, such as stretching and bending of bonds. scielo.org.za For this compound, characteristic peaks would include the O-H stretch of the carboxylic acid, C=O stretches for both the carboxyl and formyl groups, and C-H stretches of the methyl and aldehyde groups. scielo.org.zaresearchgate.net

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | ~3500 (monomer), broad ~2500-3300 (dimer) | Carboxylic Acid |

| C-H stretch (aldehyde) | ~2850, ~2750 | Formyl |

| C=O stretch (carboxyl) | ~1750 (monomer), ~1700 (dimer) | Carboxylic Acid |

| C=O stretch (aldehyde) | ~1715 | Formyl |

| C=C stretch (aromatic) | ~1600, ~1450 | Benzene (B151609) Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show good agreement with experimental spectra and aid in the precise assignment of signals to specific nuclei in the molecule. scielo.org.za

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra by predicting the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the carbonyl oxygen atoms. nih.gov

Reaction Pathway Analysis and Transition State Characterization

DFT is instrumental in mapping out potential energy surfaces for chemical reactions, allowing for the study of reaction mechanisms. By identifying reactants, products, and intermediate structures, and locating the transition states that connect them, chemists can understand the feasibility and kinetics of a reaction. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net For this compound, such analysis could be applied to study reactions like the oxidation of the formyl group or the esterification of the carboxylic acid, providing insights into activation energies and reaction rates. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

Conformational Dynamics in Solution and Solid State

MD simulations can reveal the conformational landscape of this compound in different phases.

In Solution: Simulations in a solvent box (e.g., water) would show how the molecule's conformation is influenced by interactions with solvent molecules. This includes the dynamics of bond rotations and the stability of any intramolecular hydrogen bonds. The simulation can track the rotational freedom of the formyl and carboxyl groups and determine the most populated conformational states in a liquid environment. nih.gov

In the Solid State: For the solid phase, MD simulations can be used to study the stability of the crystal lattice. Starting from a predicted or experimentally determined crystal structure, the simulation can analyze the strength and dynamics of intermolecular interactions, such as the hydrogen-bonded carboxylic acid dimers and π–π stacking between aromatic rings. nih.gov Such simulations are valuable for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov The simulations rely on force fields, which are sets of parameters that define the potential energy of the system. rsc.org

Solvent Effects on Molecular Behavior

The polarity of the solvent is a critical factor. In nonpolar solvents, the intrinsic intramolecular forces of this compound would predominantly dictate its conformational preferences. However, in polar solvents, intermolecular interactions such as hydrogen bonding between the solvent and the carboxylic acid and formyl groups of the molecule become significant.

Computational studies on similar molecules, like substituted benzaldehydes, have shown that solvent can influence reaction pathways. For instance, in reactions involving peracid-aldehyde adducts, the solvent can alter the ratio of products by stabilizing different transition states. researchgate.net Specifically, solvents capable of forming hydrogen bonds, such as methanol (B129727), have been shown to favor the formation of carboxylic acids over formate (B1220265) esters. researchgate.net This is attributed to the stabilization of the transition state leading to the acid. researchgate.net Such computational models, often employing methods like the Polarizable Continuum Model (PCM), can calculate the Gibbs free energy of the molecule in different solvent environments to predict the most stable conformations and likely reaction outcomes. nih.gov

For this compound, it can be hypothesized that in protic solvents, the carboxylic acid group would be stabilized through hydrogen bonding, potentially influencing its acidity (pKa). The formyl group's reactivity could also be affected, as solvents can influence the accessibility of the carbonyl carbon to nucleophilic attack. DFT calculations on related benzoic acid derivatives have demonstrated that even in the gas phase, the orientation of functional groups can significantly impact the molecule's stability, and these effects are modulated by the solvent environment. nih.gov

A summary of how different solvent properties are expected to influence the molecular behavior of this compound, based on general principles and studies of related compounds, is presented in the table below.

| Solvent Property | Expected Effect on this compound | Rationale |

| Polarity (Dielectric Constant) | Increased solubility of the polar benzoic acid. Stabilization of polar conformers and charged intermediates in reactions. | Polar solvents can better solvate the polar carboxylic acid and formyl groups. |

| Hydrogen Bond Donating Ability | Solvation and stabilization of the carbonyl oxygens of both the formyl and carboxylic acid groups. | Formation of hydrogen bonds between the solvent and the oxygen atoms of the solute. |

| Hydrogen Bond Accepting Ability | Solvation of the acidic proton of the carboxylic acid group. | Formation of a hydrogen bond between the solvent and the hydroxyl proton of the solute. |

It is important to note that these are expected trends, and detailed computational studies would be required to quantify the precise effects of different solvents on the molecular properties of this compound.

Cheminformatics and Ligand Design Principles for Derivatives

Cheminformatics and ligand design principles are essential for the rational development of new molecules with desired biological activities. While specific ligand design studies targeting derivatives of this compound are not extensively documented, the general principles of structure-activity relationships (SAR) for benzoic acid derivatives can be applied to guide the design of novel analogs.

The core scaffold of this compound presents several opportunities for chemical modification to explore and optimize biological activity. The key functional groups—the carboxylic acid, the formyl group, and the methyl groups on the aromatic ring—can all be systematically altered.

Structure-Activity Relationship (SAR) Considerations:

The Benzoic Acid Moiety: The carboxylic acid group is a key feature, often involved in hydrogen bonding interactions with biological targets. Its acidity and position on the ring are critical. In some cases, replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can modulate activity and pharmacokinetic properties. acs.org

The Formyl Group: The aldehyde functionality is a reactive group that can participate in various interactions, including the formation of Schiff bases with amine groups in proteins. nih.gov The reactivity of the formyl group can be tuned by altering the electronic properties of the ring. It can also be reduced to a hydroxymethyl group or oxidized to a second carboxylic acid group, leading to significant changes in the molecule's properties and potential biological targets.

Ring Substituents: The two methyl groups at positions 3 and 5 influence the molecule's lipophilicity and steric profile. The position of substituents on the benzoic acid ring is known to be crucial for biological activity. icm.edu.pl For instance, moving a methyl group from an ortho to a meta or para position can significantly impact the bioactivity of benzoic acid derivatives. icm.edu.pl In the context of this compound, these methyl groups also electronically influence the reactivity of the formyl and carboxylic acid groups.

Ligand Design Principles for Derivatives:

The design of derivatives would typically begin with identifying a biological target. Based on the target's binding site, derivatives can be designed to enhance binding affinity and selectivity. Key principles include:

Pharmacophore Modeling: A pharmacophore model can be developed based on the essential structural features required for activity. For a derivative of this compound, this might include a hydrogen bond acceptor (the carbonyl oxygen of the formyl group), a hydrogen bond donor/acceptor (the carboxylic acid), and hydrophobic features (the methyl groups and the aromatic ring).

Conformational Analysis: The methyl groups at positions 3 and 5 restrict the rotation of the formyl and carboxylic acid groups. Computational studies can be used to predict the low-energy conformations of derivatives and how these might fit into a target binding site.

Docking Studies: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of designed derivatives, helping to prioritize which compounds to synthesize and test.

The synthesis of derivatives, such as Schiff bases from the formyl group or esters from the carboxylic acid group, has been shown to be a viable strategy for generating libraries of compounds for biological screening. nih.gov The biological activity of these derivatives can then be used to refine the SAR and guide further design efforts.

Advanced Materials Science Applications of 4 Formyl 3,5 Dimethylbenzoic Acid

Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The choice of the organic linker is crucial in determining the resulting MOF's topology, pore size, and chemical functionality. 4-Formyl-3,5-dimethylbenzoic acid serves as a valuable bifunctional linker in this context.

Design and Synthesis of Carboxylate-Based MOFs

The carboxylate group of this compound readily coordinates with metal centers, forming the primary framework of the MOF. This is a common and well-established strategy for constructing robust MOFs. researchgate.netwikipedia.org The synthesis typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are dissolved in a suitable solvent and heated, leading to the self-assembly of the crystalline MOF structure. rroij.com The presence of the dimethyl groups on the benzene (B151609) ring can influence the resulting framework's steric environment and potentially impact its porosity and guest-molecule interactions.

The versatility of carboxylate-based MOFs is vast, with the ability to form frameworks with diverse dimensionalities and topologies. researchgate.netwikipedia.orgnih.gov For instance, the coordination of carboxylate linkers with metal ions can result in 2D or 3D structures. researchgate.netnih.gov A well-known example is MOF-5, where zinc oxide clusters are linked by terephthalate, a dicarboxylate linker, to form a 3D cubic framework. wikipedia.orgrroij.com While specific MOFs constructed solely from this compound are not extensively detailed in the provided search results, the general principles of carboxylate-based MOF synthesis are directly applicable. The formyl group, while not directly participating in the initial framework formation, remains as a pendant functional group within the pores of the MOF.

Post-Synthetic Modification of MOFs via the Formyl Group

A key advantage of incorporating this compound into MOFs is the potential for post-synthetic modification (PSM). nih.govrsc.orgnih.gov PSM refers to chemical reactions carried out on a pre-formed MOF to introduce new functionalities without altering the underlying framework. rsc.orgdntb.gov.ua The aldehyde (formyl) group is a reactive handle that can undergo a variety of chemical transformations. nih.gov

This strategy allows for the creation of functionalized MOFs that may be difficult or impossible to synthesize directly. rsc.org For example, the formyl groups within the MOF pores can be reacted with amines to form imines, or with other reagents to introduce new chemical moieties. nih.gov This covalent modification can be used to tune the hydrophilicity/hydrophobicity of the pores, introduce catalytic sites, or alter the gas separation properties of the material. nih.gov Successful PSM requires that the MOF structure remains intact throughout the modification process. nih.gov

Structure-Property Relationships in MOF Frameworks

The relationship between the structure of a MOF and its properties is a central theme in MOF research. at.uarsc.org The specific geometry and connectivity of the organic linker, in this case, this compound, directly dictates the architecture of the resulting framework. This, in turn, influences key properties such as:

Porosity and Surface Area: The length and rigidity of the linker, along with the coordination geometry of the metal node, determine the size and shape of the pores within the MOF. This has a direct impact on the material's capacity for gas storage and separation. researchgate.net

Functional Properties: The presence of the formyl group, even before PSM, can influence the MOF's interaction with guest molecules through dipole-dipole interactions or hydrogen bonding. After PSM, the introduced functional groups will further dictate the material's properties, enabling applications in catalysis, sensing, and more. nih.govat.ua

Understanding these structure-property relationships is crucial for the rational design of new MOF materials with desired functionalities. at.ua

Linker in Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but unlike MOFs, they are constructed entirely from light elements (C, O, N, B) linked by strong covalent bonds. mdpi.comresearchgate.net The synthesis of COFs relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. mdpi.com

Development of COF Topologies and Architectures

This compound can act as a linker in the synthesis of COFs, primarily through the reaction of its formyl group. A common and robust method for COF synthesis involves the condensation reaction between aldehydes and amines to form imine linkages. tcichemicals.comtcichemicals.com In this scenario, this compound would be one of the building blocks, reacting with a multivalent amine linker to form a 2D or 3D COF.

The geometry of the building blocks is paramount in determining the final COF topology. mdpi.com For instance, the reaction of a planar triangular triamine with a linear dialdehyde (B1249045) can lead to the formation of a 2D hexagonal framework. The use of tetrahedral building blocks can result in the formation of 3D COF architectures. mdpi.com The carboxylate group of this compound could potentially be utilized in other COF-forming reactions or remain as a functional group within the COF pores.

The table below showcases different COF topologies that can be achieved through the combination of linkers with varying connectivity.

| Linker Connectivity 1 | Linker Connectivity 2 | Resulting COF Topology (Example) |

| 4-connected | 3-connected | pto, mhq-z nih.gov |

| 3-connected | 2-connected | 2D hexagonal |

| Tetrahedral | Tetrahedral | dia (diamondoid) mdpi.com |

Engineering Pore Environments through Formyl Group Condensations

The formyl group of this compound is central to engineering the pore environment of COFs. The imine condensation reaction used to form the COF framework inherently functionalizes the pore walls with nitrogen atoms from the imine linkages. tcichemicals.com This can influence the COF's properties, such as its affinity for certain gases or its catalytic activity.

Furthermore, similar to MOFs, the concept of pore surface engineering is highly relevant to COFs. researchgate.netnih.gov While the primary condensation reaction forms the framework, it is conceivable to use a linker like this compound where the carboxylate group does not participate in the main framework formation but remains as a modifiable handle within the pores. This would allow for post-synthetic modification, similar to what is done in MOFs, to further tailor the chemical environment inside the COF pores. This could involve reactions to introduce charged groups, catalytic sites, or other functionalities to enhance the performance of the COF in specific applications. researchgate.netnih.gov

Tailoring COF Functionality through Precursor Design

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. nih.govnih.gov The properties of COFs are intrinsically linked to the geometry and chemical nature of their constituent building blocks. nih.gov The design of precursor molecules, or linkers, is therefore a critical step in tailoring the functionality of the resulting COF for specific applications such as gas storage, catalysis, and optoelectronics. nih.gov

This compound is a prime candidate for a linker in COF synthesis. Its aldehyde group can readily undergo condensation reactions, most commonly with amines to form stable imine linkages, a widely used method for constructing robust COFs. tcichemicals.com The carboxylic acid group, while also capable of forming linkages, can be strategically employed to introduce specific functionalities. For instance, it can be left unreacted to imbue the COF pores with acidic sites, which is highly desirable for catalytic applications. Alternatively, it can be used for post-synthetic modification, allowing for the grafting of other functional moieties.

The dimethyl substitution on the benzene ring of this compound offers a means to control the steric environment within the COF structure. These methyl groups can influence the stacking of the 2D layers in a COF, potentially preventing close packing and thereby enhancing porosity. This is a crucial factor for applications that rely on high surface area, such as gas storage and separation. researchgate.net

The table below illustrates the characteristics of COFs synthesized from precursors with functionalities analogous to this compound, highlighting the potential properties of COFs derived from this compound.

| COF Name | Linkers | Linkage Type | BET Surface Area (m²/g) | Key Features & Potential Applications |

| COF-LZU1 | 1,3,5-triformylbenzene and 1,4-diaminobenzene | Imine | 410 | Stable and porous, suitable for post-synthetic modification and catalysis. nih.gov |

| TpPa-1 | 1,3,5-triformylphloroglucinol and 1,4-phenylenediamine | β-ketoenamine | Not Specified | Good thermal stability and resistance to water, acid, and base. nih.gov |

| JUC-508/509 | Tetrakis(3-formyl-4-hydroxylphenyl)methane and diamines | Imine | Not Specified | Flower-shaped microcrystals, potential for catalysis. mdpi.com |

| NTU-COF-1 | 1,3,5-tris(4-aminophenyl)benzene and 4-formylphenylboronic acid | Boroxine and Imine | 410-1537 | Good crystallinity and porosity, suitable for gas storage. nih.gov |

This table presents data for COFs synthesized from precursors with similar functional groups to this compound to illustrate potential properties. It is not an exhaustive list of all known COFs.

Precursor for Polymer Synthesis and Functional Polymers

The dual functionality of this compound also makes it a valuable monomer for the synthesis of functional polymers. The aldehyde and carboxylic acid groups can be selectively reacted to create a variety of polymer architectures, including linear polyesters and polyamides with pendant aldehyde groups, or more complex cross-linked networks.

For instance, the carboxylic acid can be polymerized with diols or diamines to form the main polymer backbone, leaving the aldehyde groups available for subsequent reactions. These pendant aldehyde groups can be used to graft other molecules onto the polymer chain, thereby introducing new functionalities. This approach is particularly useful for creating materials for applications such as chemical sensing, drug delivery, or as a solid support for catalysts.

The inherent properties of the aromatic ring and the methyl groups would also be imparted to the resulting polymer. The rigidity of the benzene ring would contribute to a higher glass transition temperature and improved thermal stability, while the methyl groups could enhance solubility in organic solvents, facilitating processing. The principles of using bifunctional building blocks are well-established in polymer chemistry, as seen with compounds like furandicarboxylic acid (FDCA), which is a versatile building block for polyesters. researchgate.net

The following table outlines potential polymer types that could be synthesized from this compound and their prospective applications.

| Polymer Type | Co-monomer(s) | Key Features | Potential Applications |

| Polyester | Diols (e.g., ethylene (B1197577) glycol) | Pendant aldehyde groups, thermal stability | Functional coatings, drug delivery systems, catalyst supports |

| Polyamide | Diamines | Pendant aldehyde groups, high strength | High-performance films and fibers, membranes |

| Cross-linked Resin | Polyfunctional amines or alcohols | High network density, chemical resistance | Adsorbents, ion-exchange resins |

This table is a conceptual representation of polymers that could be synthesized using this compound and is not based on experimentally verified synthesis.

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. nih.gov The distinct functional groups of this compound make it an excellent candidate for designing self-assembling systems.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming well-defined and predictable synthons, such as the carboxylic acid dimer. This robust interaction can be a primary driving force for the formation of one-dimensional chains or two-dimensional sheets. The aldehyde group, while a weaker hydrogen bond acceptor, can also participate in directing the assembly.